molecular formula C11H21NO4 B1311264 Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate CAS No. 133171-74-1

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate

Cat. No. B1311264
M. Wt: 231.29 g/mol
InChI Key: OPTWPGHKZJJUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate” is a chemical compound with the CAS Number: 85909-04-2 . Its molecular weight is 217.27 . The IUPAC name for this compound is methyl 4-[(tert-butoxycarbonyl)amino]butanoate . The InChI code for this compound is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate” can be represented by the InChI code 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) .


Physical And Chemical Properties Analysis

“Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate” is a solid or semi-solid or liquid substance . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Field: Medicinal Chemistry
    • Application: This compound is used in the synthesis of heterocyclic compounds, which are integral parts of many medicinally interesting compounds .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
    • Method: The compound was further converted into methyl 2-[(tert-butoxycarbonyl)amino]-3-oxo-3-phenylpropanoate (4) by using Boc anhydride in DCM .
    • Results: The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of Racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .
    • Method: A simple synthetic approach was reported .
    • Results: The synthesis was achieved in four steps with a 68% overall yield .
  • Synthesis of Dipeptides

    • Field: Biochemistry
    • Application: This compound is used in the synthesis of dipeptides .
    • Method: The compound was used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Synthesis of Tertiary Butyl Esters

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of tertiary butyl esters .
    • Method: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • Results: The resultant flow process was more efficient, versatile and sustainable compared to the batch .
  • Synthesis of Chromen-4-one Derivatives

    • Field: Medicinal Chemistry
    • Application: This compound is used in the synthesis of chromen-4-one derivatives, which may possess a variety of biological activities .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of Arginase Inhibitors

    • Field: Medicinal Chemistry
    • Application: This compound is used in the synthesis of arginase inhibitors .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The source did not provide specific results or outcomes obtained from this application .
  • Synthesis of tert-Butyloxycarbonyl-Protected Amino Acids

    • Field: Biochemistry
    • Application: This compound is used in the synthesis of tert-butyloxycarbonyl-protected amino acids .
    • Method: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
    • Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Synthesis of Organic Compounds

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of a variety of organic compounds .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The source did not provide specific results or outcomes obtained from this application .

Safety And Hazards

“Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12(4)8-6-7-9(13)15-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTWPGHKZJJUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate

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